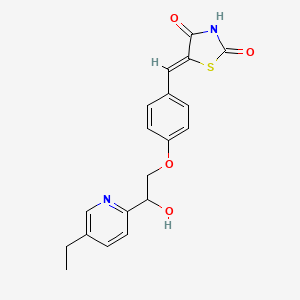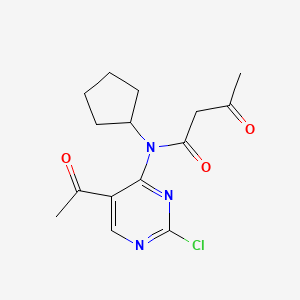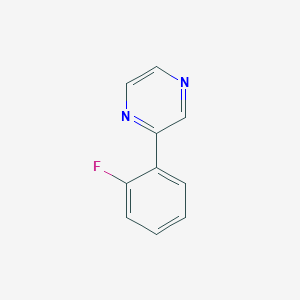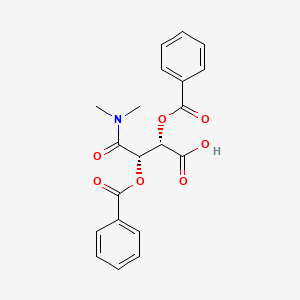
Diethyl 2-(tetrahydrofuran-3-yl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(tetrahydrofuran-3-yl)malonate is an organic compound with the molecular formula C11H18O5 It is a diethyl ester of malonic acid, where one of the hydrogen atoms on the methylene group is replaced by a tetrahydrofuran-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(tetrahydrofuran-3-yl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
This involves large-scale alkylation reactions using appropriate alkyl halides and bases under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(tetrahydrofuran-3-yl)malonate undergoes several types of chemical reactions, including:
Alkylation: As mentioned, it can be synthesized through alkylation reactions.
Hydrolysis and Decarboxylation: The compound can undergo hydrolysis followed by decarboxylation to yield substituted carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Tetrahydrofuran-3-yl bromide.
Solvents: Ethanol, tetrahydrofuran.
Major Products
The major products formed from these reactions include substituted malonic esters and carboxylic acids, depending on the specific reaction conditions .
Scientific Research Applications
Diethyl 2-(tetrahydrofuran-3-yl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of various substituted malonic esters.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of diethyl 2-(tetrahydrofuran-3-yl)malonate involves its ability to act as a nucleophile in various chemical reactions. The enolate ion formed from the compound can participate in nucleophilic substitution and addition reactions, targeting electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: The parent compound, used widely in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Malonic acid: The simplest form, used as a precursor for various esters.
Uniqueness
Diethyl 2-(tetrahydrofuran-3-yl)malonate is unique due to the presence of the tetrahydrofuran-3-yl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications where such a functional group is desired .
Properties
Molecular Formula |
C11H18O5 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
diethyl 2-(oxolan-3-yl)propanedioate |
InChI |
InChI=1S/C11H18O5/c1-3-15-10(12)9(11(13)16-4-2)8-5-6-14-7-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
JNNCSDJSRLHXKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCOC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)






![2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-](/img/structure/B11826278.png)
![1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11826285.png)

![N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11826295.png)
![((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid](/img/structure/B11826297.png)

![1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione](/img/structure/B11826316.png)
